Cas no 128811-48-3 (1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- Boc-D-Pyroglutamic Acid Methyl Ester

- (R)-N-BOC-5-METHOXYCARBONYL-2-PYRROLIDINONE

- (R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate

- Methyl (R)-N-(tert-butoxycarbonyl)pyroglutamate

- (R)-1-tert-butyl 2-ethyl 5-oxopyrrolidine-1,2-dicarboxylate

- (R)-5-oxopyrrolidine-1,2-dicarboxylic acid 1-t-butyl ester 2-ethyl ester

- (R)-5-oxopyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

- 1-tert-butyl 2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate

- CTK3J4693

- ethyl N-BOC-D-pyroglutamate

- PubCh

- SureCN476303

- 1-Boc-5-oxo-D-proline Methyl ester

- Boc-L-pyroglutamic acid methyl ester

- (R)-N-(tert-butoxycarbonyl)pyroglutaMate

- (2R)-5-oxo-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) 2-methyl ester

- (R)-5-OXO-PYRROLIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER 2-METHYL ESTER

- Boc-D-pyroglutamic acid methyl ester

- (R)-1-Tert-butyl2-Methyl5-oxopyrrolidine-1,2-dicarboxylate

- 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate

- 128811-48-3

- DTXSID90460558

- EN300-7358859

- N-BOC (D)-pyroglutamic acid methyl ester

- (R)-1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate;Boc-D-Pyroglutamic Acid Methyl Ester

- 1-O-tert-butyl 2-O-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate

- MFCD07783728

- SCHEMBL476303

- FNTAOUUEQHKLIU-SSDOTTSWSA-N

- CS-0030592

- AKOS005146326

- AC-5691

- A2689

- tert-butyl (R)-2-carbomethoxy-5-oxo-pyrrolidine-1-carboxylate

- N-Boc-D-pyroglutamic acid methyl ester

- 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R)-

- FD1169

- DS-12307

-

- MDL: MFCD07783728

- インチ: InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-7(9(14)16-4)5-6-8(12)13/h7H,5-6H2,1-4H3/t7-/m1/s1

- InChIKey: FNTAOUUEQHKLIU-SSDOTTSWSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OC

計算された属性

- せいみつぶんしりょう: 243.110673g/mol

- ひょうめんでんか: 0

- XLogP3: 0.9

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 回転可能化学結合数: 4

- どういたいしつりょう: 243.110673g/mol

- 単一同位体質量: 243.110673g/mol

- 水素結合トポロジー分子極性表面積: 72.9Ų

- 重原子数: 17

- 複雑さ: 344

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.209

- ゆうかいてん: 68-69 ºC

- ふってん: 361.6℃ at 760 mmHg

- フラッシュポイント: 172.512℃

- 屈折率: 1.506

- PSA: 83.91

- LogP: 1.02340

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:室温貯蔵

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB437065-25g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; . |

128811-48-3 | 95% | 25g |

€88.70 | 2024-04-19 | |

| abcr | AB437065-10 g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; . |

128811-48-3 | 95% | 10g |

€85.50 | 2023-07-18 | |

| eNovation Chemicals LLC | Y0980196-100g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate |

128811-48-3 | 95% | 100g |

$250 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067590-100g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate |

128811-48-3 | 97% | 100g |

¥601.00 | 2024-08-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R44180-100g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate |

128811-48-3 | 100g |

¥1556.0 | 2021-09-08 | ||

| TRC | B809480-100mg |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate |

128811-48-3 | 100mg |

$ 65.00 | 2022-06-06 | ||

| abcr | AB437065-50 g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate, 95%; . |

128811-48-3 | 95% | 50g |

€184.10 | 2023-07-18 | |

| Ambeed | A164851-10g |

(R)-1-tert-Butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate |

128811-48-3 | 97% | 10g |

$17.0 | 2025-02-24 | |

| Chemenu | CM119322-50g |

Boc-D-Pyroglutamic Acid Methyl Ester |

128811-48-3 | 95% | 50g |

$*** | 2023-03-30 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003584-100g |

Boc-D-Pyroglutamic Acid Methyl Ester |

128811-48-3 | >95% | 100g |

¥529.20 | 2024-07-09 |

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate 関連文献

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167

-

7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylateに関する追加情報

Introduction to 1-Tert-Butyl 2-Methyl (2R)-5-Oxopyrrolidine-1,2-Dicarboxylate

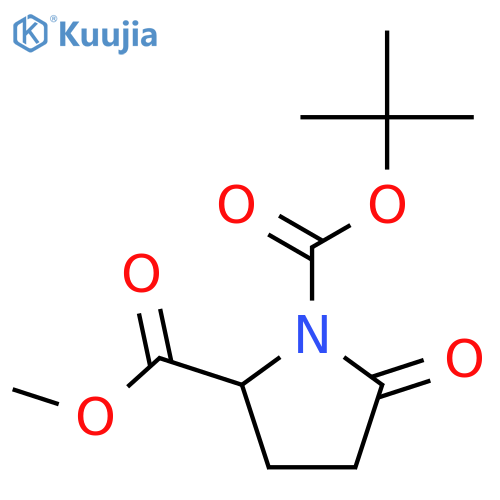

1-Tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a compound with the CAS number 128811-48-3. This compound belongs to the class of organic compounds known as pyrrolidine dicarboxylates, which are derivatives of pyrrolidine with two carboxylic acid groups. The compound's structure features a tert-butyl group at position 1 and a methyl group at position 2 on the pyrrolidine ring, with a ketone group at position 5. The stereochemistry at position 2 is specified as R, indicating a specific spatial arrangement of the substituents.

The synthesis of 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization to introduce the tert-butyl and methyl groups. Recent studies have explored the use of enantioselective catalysis to achieve high enantiomeric excess in the synthesis of this compound, which is critical for its application in chiral resolution and asymmetric synthesis.

One of the most significant applications of this compound lies in its use as a chiral auxiliary in organic synthesis. The tert-butyl group provides steric bulk, while the methyl group introduces electronic effects, making this compound highly versatile in controlling the stereochemistry of reactions. Recent research has demonstrated its effectiveness in asymmetric induction in aldol reactions and other carbonyl additions, where it has been shown to significantly improve enantioselectivity.

In addition to its role as a chiral auxiliary, 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate has been investigated for its potential in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Studies have shown that derivatives of this compound exhibit promising activity in inhibiting certain kinases and proteases, making it a valuable lead compound in medicinal chemistry.

The stability and reactivity of this compound are influenced by its functional groups. The dicarboxylic acid esters are prone to hydrolysis under basic conditions, but their reactivity can be modulated by varying the substituents on the pyrrolidine ring. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing and using this compound, reducing its environmental impact while maintaining its effectiveness.

From an analytical standpoint, the characterization of 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into its molecular structure and stereochemistry, ensuring high purity and consistency in commercial products.

In conclusion, 1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate is a versatile and valuable compound with applications ranging from organic synthesis to drug discovery. Its unique structure and stereochemical properties make it an essential tool for researchers in various fields of chemistry. As research continues to uncover new applications and improve synthetic methods, this compound will likely remain a key player in chemical innovation.

128811-48-3 (1-tert-butyl 2-methyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate) 関連製品

- 108963-96-8(1-tert-butyl 2-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate)

- 125347-83-3(Boc-DL-proline Ethyl Ester)

- 98-79-3(L-Pyroglutamic acid)

- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)

- 160347-90-0((2R)-1-[(tert-butoxy)carbonyl]-5-oxopyrrolidine-2-carboxylic acid)

- 53100-44-0(Boc-pyr-OH)

- 1155-62-0(N-Carbobenzoxy-L-glutamic acid)

- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)

- 1152-61-0(Z-Asp-OH)

- 144978-35-8(O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate)